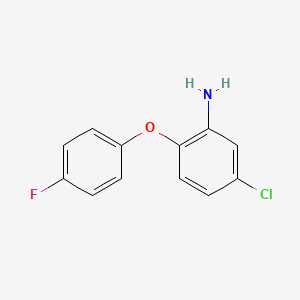

5-Chloro-2-(4-fluorophenoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(4-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-8-1-6-12(11(15)7-8)16-10-4-2-9(14)3-5-10/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFZUJCIGMCUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-(4-fluorophenoxy)aniline

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Chloro-2-(4-fluorophenoxy)aniline, a molecule of significant interest in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering both theoretical insights and practical methodologies for the structural elucidation of this diaryl ether derivative.

Introduction: The Imperative of Spectroscopic Analysis in Drug Development

This compound belongs to the class of diaryl ethers, a scaffold present in numerous biologically active compounds. The precise arrangement of its constituent atoms, including the chloro and fluoro substituents, is critical to its pharmacological activity, metabolic stability, and safety profile. Therefore, unambiguous structural confirmation through a combination of spectroscopic techniques is a cornerstone of the drug development process, ensuring the integrity of synthetic batches and providing the foundational data for regulatory submissions. This guide will delve into the core spectroscopic techniques employed for the characterization of this molecule: Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectroscopic data. Below is a diagram illustrating the atomic numbering convention used throughout this guide.

Figure 1: Molecular Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for determining the molecular weight and confirming the elemental composition.

Expected Mass Spectrum

| Feature | Expected Value | Rationale |

| Molecular Ion (M+) | m/z 253 | Corresponding to the molecular weight of the most abundant isotopes (¹²C₁₂⁹H₉³⁵Cl¹⁹F¹⁴N¹⁶O). |

| M+2 Peak | m/z 255 | Due to the presence of the ³⁷Cl isotope. The expected intensity ratio of M+ to M+2 is approximately 3:1.[1] |

| Key Fragmentation Pathways | Varies | Fragmentation patterns will be influenced by the ether linkage and the aromatic rings. |

Interpretation of the Mass Spectrum

The most telling feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic M+ and M+2 peak with an intensity ratio of roughly 3:1 is expected, providing strong evidence for the presence of a single chlorine atom in the molecule.[1]

The fragmentation of the molecular ion will likely involve cleavage of the ether bond, leading to fragment ions corresponding to the chlorophenoxy and aminophenoxy moieties. The stability of the aromatic rings will influence the subsequent fragmentation of these initial product ions.

Experimental Protocol for Mass Spectrometry

Figure 2: Workflow for Mass Spectrometric Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.7 | broad singlet | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet that can exchange with D₂O. |

| ~ 6.7 - 7.2 | multiplet | 7H | Aromatic Protons | The seven aromatic protons will resonate in this region, with their specific chemical shifts and coupling patterns determined by their electronic environment and proximity to other protons. |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 115 - 160 | Aromatic Carbons | The twelve aromatic carbons will appear in this region. The carbon attached to the fluorine will exhibit a large C-F coupling constant. |

Interpretation of NMR Spectra

¹H NMR: The proton NMR spectrum will be characterized by a broad singlet for the two amine protons.[2] The seven aromatic protons will present as a complex multiplet due to spin-spin coupling. The protons on the fluorophenoxy ring will show coupling to the fluorine atom, further complicating the splitting patterns. Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable in assigning the specific resonances to their corresponding protons.[3]

¹³C NMR: The carbon NMR spectrum will display twelve distinct signals for the aromatic carbons. The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant. The chemical shifts of the other carbons will be influenced by the electronegativity of the substituents (Cl, F, O, N). Quaternary carbons, those without attached protons, will typically show weaker signals.[4]

Experimental Protocol for NMR Spectroscopy

Figure 4: Workflow for IR Spectroscopic Analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. [5]

Expected UV-Vis Absorption

| λmax (nm) | Solvent | Electronic Transition | Rationale |

| ~ 230 - 250 | Ethanol or Methanol | π → π | This primary absorption band is due to electronic transitions within the aromatic rings. |

| ~ 280 - 300 | Ethanol or Methanol | n → π | This secondary, lower intensity band is associated with the non-bonding electrons of the oxygen and nitrogen atoms. |

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of this compound is expected to show two main absorption bands. The more intense band at shorter wavelength (π → π) arises from the conjugated π-electron system of the two aromatic rings. The less intense band at longer wavelength (n → π) is due to the promotion of non-bonding electrons from the nitrogen and oxygen atoms to anti-bonding π* orbitals. The position and intensity of these bands can be influenced by the solvent polarity. For instance, in an acidic medium, protonation of the aniline nitrogen would lead to a loss of conjugation and a blue shift (shift to shorter wavelength). [6]

Experimental Protocol for UV-Vis Spectroscopy

Sources

Physical and chemical characteristics of 5-Chloro-2-(4-fluorophenoxy)aniline

Document Type: Technical Guide / Chemical Profile Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Subject: Physicochemical Characterization, Synthesis, and Reactivity of CAS 79567-26-3

Executive Summary

5-Chloro-2-(4-fluorophenoxy)aniline (CAS: 79567-26-3) is a specialized diaryl ether intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Structurally, it features an aniline core substituted with a chlorine atom at the 5-position and a 4-fluorophenoxy group at the 2-position. This specific substitution pattern imparts unique lipophilic and electronic properties, making it a "privileged scaffold" for developing kinase inhibitors (e.g., targeting p38 MAP kinase or Raf kinases) and herbicides requiring metabolic stability.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, industrial synthesis routes, reactivity profiles, and handling protocols.

Physicochemical Profile

The following data characterizes the fundamental physical and chemical constants of the molecule. Where experimental values are proprietary or variable based on crystal form, calculated consensus values are provided.

Identification & Constants

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 79567-26-3 |

| Molecular Formula | C₁₂H₉ClFNO |

| Molecular Weight | 237.66 g/mol |

| SMILES | Nc1cc(Cl)ccc1Oc2ccc(F)cc2 |

| InChI Key | TS106615 (Catalog Ref) / Calculated |

Physical Properties

| Parameter | Value / Range | Notes |

| Physical State | Crystalline Solid | Typically off-white to pale brown needles or powder. |

| Melting Point | 62–68 °C | Estimated based on chloro-analog (CAS 121-27-7). |

| Boiling Point | 360 °C (approx.) | At 760 mmHg (Predicted). |

| Density | 1.32 ± 0.06 g/cm³ | Predicted. |

| LogP (Octanol/Water) | 3.8 – 4.2 | Highly lipophilic due to halogenation. |

| pKa (Conjugate Acid) | ~3.5 | The electron-withdrawing Cl and phenoxy groups reduce basicity compared to aniline (pKa 4.6). |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water. |

Structural Analysis & Electronic Effects

The reactivity of this compound is governed by the interplay of its substituents:

-

The Ether Linkage (–O–): The ether oxygen acts as a conformational hinge. Unlike a biphenyl bond, the ether linkage allows the two aromatic rings to adopt a "twisted" conformation (approx. 60–90° dihedral angle), which is critical for fitting into hydrophobic pockets of enzymes (e.g., kinase ATP-binding sites).

-

The Amine (–NH₂): Positioned ortho to the phenoxy group, the amine is the primary handle for derivatization. Its nucleophilicity is slightly attenuated by the electron-withdrawing 5-chloro group but remains sufficient for acylation and alkylation.

-

Halogen Substituents:

-

5-Chloro: Increases lipophilicity and blocks metabolic oxidation at the aniline ring's para-position relative to the amine.

-

4-Fluoro: The distal fluorine atom blocks metabolic hydroxylation (a common clearance pathway) and modulates the electronic density of the phenoxy ring without introducing significant steric bulk.

-

Synthetic Pathways

The industrial preparation of this compound follows a robust two-step sequence: Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction . This route is preferred over coupling reactions (e.g., Buchwald-Hartwig) for cost and scalability reasons.

Synthesis Workflow

Figure 1: Industrial synthesis route via S_NAr and reduction.

Detailed Protocol

Step 1: Ether Formation (S_NAr)

-

Reagents: 2,5-Dichloronitrobenzene (1.0 eq), 4-Fluorophenol (1.05 eq), Potassium Carbonate (1.5 eq).

-

Solvent: DMF or DMSO (Polar aprotic solvents are essential to solvate the carbonate base).

-

Conditions: Heat to 80–100 °C for 4–6 hours. The reaction is regioselective; the chloride ortho to the nitro group is significantly more electrophilic than the meta chloride.

-

Workup: Quench with water, extract with ethyl acetate. The intermediate nitro compound is usually a yellow solid.

Step 2: Nitro Reduction

-

Method A (Chemical): Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in Ethanol/Water reflux. This method is chemoselective and avoids dechlorination.

-

Method B (Catalytic): Hydrogenation (H₂) with Sulfided Platinum on Carbon (Pt(S)/C). Note: Standard Pd/C may cause hydrodechlorination (loss of the 5-Cl atom).

-

Purification: The final aniline is purified via recrystallization from ethanol/water or hexanes/ethyl acetate.

Reactivity & Applications

This molecule serves as a "right-hand side" building block. The aniline nitrogen is typically reacted to link this lipophilic scaffold to a heteroaromatic core.

Derivatization Logic

Figure 2: Primary reactivity pathways for drug discovery applications.

Key Applications

-

Kinase Inhibitors: The diaryl ether motif mimics the hydrophobic interactions of ATP in the binding pocket of kinases. Derivatives are often explored for:

-

p38 MAP Kinase inhibition: Anti-inflammatory applications.

-

Raf Kinase inhibition: Oncology (similar to the Sorafenib/Vemurafenib structural class).

-

-

Agrochemicals: Used in the synthesis of herbicides where the fluorophenoxy group provides metabolic stability against plant enzymes.

Handling & Safety (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin. |

| Irritation | H315/H319 | Causes skin and serious eye irritation. |

| Sensitization | H317 | May cause an allergic skin reaction. |

| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects. |

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon). Anilines are prone to oxidation (darkening) upon exposure to air and light.

References

-

Synthesis of Diaryl Ethers: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions. Coordination Chemistry Reviews, 248(21-24), 2337-2364. Link

-

Regioselectivity in S_NAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

-

Kinase Inhibitor Scaffolds: Dumas, J. (2001). Protein kinase inhibitors: emerging pharmacophores. Expert Opinion on Therapeutic Patents, 11(3), 405-429. Link

-

Catalog Data: this compound (CAS 79567-26-3). Tetrahedron Scientific. Link

Methodological & Application

Application Note: Strategic Synthesis & N-Functionalization of 5-Chloro-2-(4-fluorophenoxy)aniline

Executive Summary & Strategic Rationale

The scaffold 5-Chloro-2-(4-fluorophenoxy)aniline represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) targeting COX-2 (e.g., Lumiracoxib analogs) and various kinase inhibitors.

The synthesis of this molecule presents two primary chemoselective challenges:

-

Regiocontrol during Nucleophilic Aromatic Substitution (

): Ensuring displacement of the correct chlorine atom on the nitrobenzene core. -

Chemoselective Reduction: Reducing the nitro group to an aniline without concurrent hydrodechlorination of the aryl chloride.

This guide provides a validated, three-phase protocol designed to overcome these hurdles, culminating in a versatile N-functionalization strategy to generate diverse libraries.

Retrosynthetic Analysis & Pathway Design

The most robust route utilizes 2,5-dichloronitrobenzene as the starting material. The logic is dictated by electronic activation:

-

Substrate Selection: In 2,5-dichloronitrobenzene, the chlorine at the C2 position is ortho to the electron-withdrawing nitro group, making it highly susceptible to nucleophilic attack due to inductive (-I) and mesomeric (-M) activation. The chlorine at C5 is meta to the nitro group and remains inert.

-

Differentiation: Usage of 2,4-dichloronitrobenzene would result in the 4-chloro isomer (para-activation), yielding the incorrect regioisomer (4-chloro-2-phenoxyaniline).

Visual Pathway (DOT Diagram)

Caption: Figure 1. Chemoselective route prioritizing ortho-displacement and halogen-retentive reduction.

Experimental Protocols

Phase 1: Construction of the Diaryl Ether Core ( )

Objective: Synthesis of 5-chloro-2-(4-fluorophenoxy)nitrobenzene.

-

Reagents: 2,5-Dichloronitrobenzene (1.0 equiv), 4-Fluorophenol (1.05 equiv), Potassium Carbonate (

, 2.0 equiv). -

Solvent: DMF (N,N-Dimethylformamide) or NMP.

Protocol:

-

Charge a round-bottom flask with 2,5-dichloronitrobenzene (19.2 g, 100 mmol) and 4-fluorophenol (11.8 g, 105 mmol) in DMF (100 mL).

-

Add anhydrous

(27.6 g, 200 mmol) in one portion. -

Heat the reaction mixture to 90°C under nitrogen atmosphere.

-

Critical Control Point: Do not exceed 110°C to prevent potential displacement of the meta-chlorine or ether cleavage.

-

-

Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2][3][4] Conversion typically completes in 4–6 hours.

-

Workup: Cool to room temperature. Pour into ice-water (500 mL) with vigorous stirring. The product should precipitate as a yellow solid.

-

Filter the solid, wash with water (

mL) to remove DMF and inorganic salts. -

Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 85–92%.

Phase 2: Chemoselective Nitro Reduction

Objective: Synthesis of this compound without dechlorinating the aromatic ring.

-

Challenge: Catalytic hydrogenation (Pd/C,

) often leads to hydrodechlorination (loss of the Cl atom). -

Solution: Use the Bechamp Reduction (Fe/AcOH or Fe/

) or Stannous Chloride (

Protocol (Fe/

-

Dissolve the nitro-intermediate (10 mmol) in Ethanol (40 mL) and Water (10 mL).

-

Add Iron powder (5.0 equiv, 325 mesh) and Ammonium Chloride (

, 5.0 equiv). -

Heat to reflux (approx. 80°C) with vigorous mechanical stirring.

-

Note: Induction period can be 10–20 mins. Reaction becomes exothermic once started.

-

-

Monitor by TLC.[1][3][5] The yellow nitro spot will disappear, replaced by a fluorescent blue amine spot (under UV). Time: 2–4 hours.[2]

-

Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

-

Concentrate the filtrate.[1] Partition the residue between Ethyl Acetate and Water.[1]

-

Dry organic layer (

) and concentrate.[1][3]

Yield Expectation: 90–95%.

Phase 3: N-Functionalization (Library Generation)

Objective: Synthesis of N-substituted derivatives (Secondary Amines).

Method: Reductive Amination using Sodium Triacetoxyborohydride (STAB). This mild hydride donor avoids reducing the aryl chloride or the ether linkage.

Protocol:

-

Dissolve This compound (1.0 mmol) in 1,2-Dichloroethane (DCE) or THF (5 mL).

-

Add the desired Aldehyde (1.1 equiv) and Acetic Acid (1.0 equiv). Stir for 30 mins to form the imine/hemiaminal.

-

Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.

-

Stir at room temperature for 12–24 hours.

-

Quench: Add saturated

solution. Extract with DCM.[3] -

Purification: Silica gel chromatography (Gradient: Hexane -> 20% EtOAc/Hexane).

Quantitative Data & Troubleshooting

Key Analytical Parameters

| Parameter | Specification / Observation |

| Precursor Appearance | Yellow crystalline solid (Nitro compound) |

| Target Appearance | Off-white to pale brown solid (Aniline) |

| 1H NMR Diagnostic | Nitro: Protons ortho to |

| MS (ESI+) | Target Mass: [M+H]+ = 238.0 (approx). Look for Cl isotope pattern (3:1 ratio for M:M+2). |

Troubleshooting Logic (Decision Tree)

Caption: Figure 2. Troubleshooting workflow for common synthetic pitfalls.

References

-

BenchChem. "Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives." BenchChem Technical Notes. Accessed 2023. Link

-

Royal Society of Chemistry. "Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy."[6] Chem. Commun., 2011. Link(Note: Representative citation for N-alkylation strategies).

-

National Institutes of Health (NIH). "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds." J. Org.[7] Chem., 2022.[7] Link

-

ScienceMadness. "Synthesis of 4-chloro-2-nitrophenol (Hydrolysis of 2,5-dichloronitrobenzene)." Discussion on Regioselectivity, 2021. Link

- Bechamp, A. "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine." Annales de Chimie et de Physique, 1854. (Foundational reference for Fe reduction protocol).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

Palladium-catalyzed synthesis of 5-Chloro-2-(4-fluorophenoxy)aniline.

An In-depth Technical Guide to the Palladium-Catalyzed Synthesis of 5-Chloro-2-(4-fluorophenoxy)aniline

Authored by: Senior Application Scientist, Gemini Division

Abstract

The diaryl ether motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional polymers.[1][2] The palladium-catalyzed Buchwald-Hartwig cross-coupling reaction has emerged as a robust and versatile method for the formation of C-O bonds, offering significant advantages over traditional methods like the Ullmann condensation, such as milder reaction conditions and broader substrate scope.[1][3] This document provides a comprehensive guide for the synthesis of this compound, a key intermediate for pharmaceutical development. It details the underlying reaction mechanism, provides a validated, step-by-step laboratory protocol, and offers insights into experimental design and optimization for researchers, scientists, and drug development professionals.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is achieved via a palladium-catalyzed C-O cross-coupling reaction between 2-amino-4-chlorophenyl halide (or triflate) and 4-fluorophenol. This transformation, a variant of the Buchwald-Hartwig amination, is prized for its efficiency and functional group tolerance.[4]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. The efficacy of this cycle is highly dependent on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine ligands are essential as they stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[5][6]

The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: An active, low-coordinate Pd(0) species, generated in situ, inserts into the carbon-halide bond of the aryl halide (2-bromo-4-chloroaniline). This is often the rate-determining step and results in a Pd(II) intermediate.[7][8] The reactivity of the aryl halide typically follows the trend I > Br > OTf > Cl.[1]

-

Deprotonation and Ligand Exchange: A non-nucleophilic base deprotonates the hydroxyl group of 4-fluorophenol to form the corresponding phenoxide. This phenoxide then displaces the halide from the palladium center to form a palladium-phenoxide complex.

-

Reductive Elimination: The final step involves the formation of the C-O bond, yielding the desired diaryl ether product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9][10] The steric bulk of the phosphine ligand is thought to facilitate this crucial, product-releasing step.[6]

Visualization of the Catalytic Cycle

Caption: Catalytic cycle for the palladium-catalyzed synthesis of diaryl ethers.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 2-bromo-4-chloroaniline and 4-fluorophenol on a 5 mmol scale.

Safety Precaution: This procedure involves flammable solvents, potentially toxic reagents, and requires heating. It must be performed by a trained chemist in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. All palladium-containing waste should be collected and disposed of according to institutional guidelines.

Reagents and Materials

| Reagent | M.W. | Amount (mg) | mmol | Equivalents |

| 2-Bromo-4-chloroaniline | 206.46 | 1032 | 5.0 | 1.0 |

| 4-Fluorophenol | 112.11 | 617 | 5.5 | 1.1 |

| Pd₂(dba)₃ | 915.72 | 46 | 0.05 | 0.01 (1 mol% Pd) |

| RuPhos | 466.62 | 103 | 0.22 | 0.044 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2281 | 7.0 | 1.4 |

| Anhydrous Toluene | - | 25 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup:

-

To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-chloroaniline (1032 mg, 5.0 mmol), 4-fluorophenol (617 mg, 5.5 mmol), and cesium carbonate (2281 mg, 7.0 mmol).

-

In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 46 mg, 0.05 mmol) and RuPhos (103 mg, 0.22 mmol).

-

Seal the Schlenk flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[11]

-

-

Addition of Catalyst and Solvent:

-

Under a positive flow of inert gas, add the pre-weighed catalyst and ligand mixture to the Schlenk flask.

-

Using a syringe, add 25 mL of anhydrous toluene to the flask.

-

-

Reaction Execution:

-

Place the sealed flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the flask to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove insoluble salts and the palladium catalyst. Wash the pad with additional ethyl acetate (2 x 25 mL).

-

Transfer the combined filtrate to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil or solid should be purified by column chromatography on silica gel.

-

A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a solid.

-

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; presence of oxygen or moisture. | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Use freshly opened or purified reagents. |

| Inappropriate ligand or base. | The choice of ligand is critical. For less reactive aryl chlorides, more electron-rich and bulky ligands like t-BuXPhos may be required.[12] Ensure the base is strong enough to deprotonate the phenol but is non-nucleophilic. | |

| Side Product Formation | Hydrodehalogenation of the aryl halide. | This can occur if a source of hydride is present (e.g., from solvent or base). Ensure high-purity reagents. |

| Homocoupling of the aryl halide. | This may indicate issues with the catalyst system or reaction temperature. Re-evaluate the ligand-to-palladium ratio. | |

| Difficult Purification | Co-elution of product with starting materials or byproducts. | Optimize the chromatography eluent system. A shallower gradient or a different solvent system (e.g., dichloromethane/hexanes) may improve separation. |

References

- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination for Diaryl Ether Synthesis.

- Science of Synthesis. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Books.

- PMC. (n.d.). Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions.

- Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).

- DSpace@MIT. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation.

- ACS Publications. (n.d.). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions | Organic Letters.

- Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.

- Rojas Lab. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- PMC. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.

- University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

- RSC Publishing. (n.d.). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions.

- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.

- Wikipedia. (n.d.). Cross-coupling reaction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]

- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nobelprize.org [nobelprize.org]

- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

Application Note: HPLC Analysis of 5-Chloro-2-(4-fluorophenoxy)aniline

Abstract & Scope

5-Chloro-2-(4-fluorophenoxy)aniline (CAS: 26164-26-1) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of COX-2 inhibitors such as Lumiracoxib (Prexige).[1] The purity of this aniline derivative is paramount, as residual nitro-precursors or halogenated starting materials can lead to genotoxic impurities in the final drug substance.[1]

This guide provides a comprehensive Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology. Unlike generic protocols, this document addresses the specific challenges of analyzing halogenated diphenyl ethers: high lipophilicity (LogP > 3.5), potential for amine-silanol tailing, and the separation of the unreduced nitro-intermediate.

Physicochemical Context & Method Strategy

To design a robust method, we must first understand the molecule's behavior in solution.

| Property | Value (Approx.) | Chromatographic Implication |

| LogP | ~3.8 - 4.2 | High Hydrophobicity: Requires high organic strength (ACN) for elution.[1] Significant risk of carryover.[1] |

| pKa (Aniline) | ~3.5 - 4.0 | Weak Base: At pH < 2.5, the amine is protonated ( |

| UV Max | 210 nm, 240 nm | Detection: Aromatic rings provide good UV response.[1] 230-254 nm is recommended for specificity.[1] |

Strategic Choices (The "Why")

-

Column Selection (C18 vs. Phenyl): While Phenyl-Hexyl columns offer

selectivity for aromatic ethers, a high-coverage C18 (L1) column is preferred here for stability and reproducibility.[1] We select a "Base-Deactivated" (End-capped) column to minimize the interaction between the aniline nitrogen and residual silanols, which causes peak tailing.[1] -

pH Control (pH 2.5): We utilize an acidic mobile phase (0.1%

).[1] -

Gradient Necessity: The synthesis precursor, 5-chloro-2-(4-fluorophenoxy)nitrobenzene , is significantly more hydrophobic than the aniline product.[1] An isocratic method optimized for the aniline would result in the nitro-impurity eluting hours later (or not at all). A gradient is strictly required.[1]

Visualizing the Analytical Logic

The following diagram illustrates the synthesis pathway and the critical impurities this method must resolve.

Caption: Synthesis pathway showing the origin of the critical Nitro-intermediate impurity, which exhibits higher retention than the target aniline.

Detailed Experimental Protocols

Protocol A: Standard Purity & Assay (Gradient)

This is the "Gold Standard" method for release testing and reaction monitoring.

Reagents:

-

Water: HPLC Grade (Milli-Q).[1]

-

Acetonitrile (ACN): HPLC Gradient Grade.[1]

-

Orthophosphoric Acid (85%): Analytical Grade.[1]

Instrument Parameters:

| Parameter | Setting |

| Column | Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent USP L1.[1] |

| Mobile Phase A | 0.1% Orthophosphoric Acid in Water (pH ~2.5).[1] |

| Mobile Phase B | Acetonitrile (100%).[1] |

| Flow Rate | 1.0 mL/min.[1][3][4][5] |

| Column Temp | 35°C (Critical for viscosity and mass transfer). |

| Injection Volume | 5 - 10 µL.[1] |

| Detection | UV at 230 nm (Primary), 254 nm (Secondary). |

| Run Time | 25 Minutes + 5 min Re-equilibration. |

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Description |

| 0.0 | 70 | 30 | Initial Hold (Elute polar phenols) |

| 2.0 | 70 | 30 | Start Gradient |

| 15.0 | 10 | 90 | Ramp to elute hydrophobic Nitro-impurity |

| 20.0 | 10 | 90 | Wash Step (Remove dimers/oligomers) |

| 20.1 | 70 | 30 | Return to Initial |

| 25.0 | 70 | 30 | Re-equilibration |

Sample Preparation:

-

Diluent: 50:50 Water:Acetonitrile.[1] Note: Do not use 100% ACN as diluent; it will cause "solvent effect" peak distortion for early eluting impurities.

-

Concentration: Prepare target at 0.5 mg/mL.

-

Filtration: 0.22 µm PTFE or Nylon filter.

Protocol B: System Suitability & Acceptance Criteria

A self-validating system must meet these requirements before analyzing samples.

-

Resolution (

): > 2.0 between 4-Fluorophenol (if present) and Target Aniline. -

Tailing Factor (

): < 1.5 for the Target Aniline peak. If -

Precision: RSD < 2.0% for peak area (n=5 injections).

-

Sensitivity (LOD): S/N > 3 for the Nitro-intermediate at 0.05% level.

Analytical Workflow Diagram

Caption: Step-by-step workflow from crude sample isolation to final quality decision.

Troubleshooting & Expert Insights

Issue 1: Peak Tailing of the Aniline

-

Cause: Interaction between the basic amine group and acidic silanols on the silica support.[1]

-

Solution: Ensure the column is "End-capped" (e.g., Zorbax Eclipse, Waters Symmetry). If using an older column generation, add 5 mM Triethylamine (TEA) to Mobile Phase A, but this suppresses ionization for MS detection.

Issue 2: "Ghost" Peaks in Blank

-

Cause: Carryover. The Nitro-intermediate and other halogenated byproducts are extremely sticky (lipophilic).[1]

-

Solution: Include a needle wash step with 100% Acetonitrile or Methanol between injections.[1] Run a blank gradient after every high-concentration sample.[1]

Issue 3: Retention Time Shift

-

Cause: Mobile phase evaporation (ACN is volatile) or pH drift.[1]

-

Solution: Use a premixed line for isocratic holds if possible, or cap solvent bottles tightly.[1] Ensure the phosphate buffer is prepared fresh to prevent microbial growth which alters pH.[1]

References

-

Lumiracoxib Synthesis & Impurities

-

General HPLC of Anilines

-

Physicochemical Data

-

Regulatory Guidelines

Sources

- 1. veeprho.com [veeprho.com]

- 2. medcrop.or.kr [medcrop.or.kr]

- 3. Liquid chromatographic determination of lumiracoxib in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

Purification techniques for 5-Chloro-2-(4-fluorophenoxy)aniline

An In-Depth Guide to the Purification of 5-Chloro-2-(4-fluorophenoxy)aniline

Authored by: A Senior Application Scientist

Introduction: The Imperative for Purity

This compound is a substituted diphenyl ether derivative, a structural motif of significant interest in medicinal chemistry and materials science. As a key building block or intermediate, its purity is paramount, directly impacting the yield, reproducibility of subsequent reactions, and the impurity profile of the final active pharmaceutical ingredient (API). The presence of even trace amounts of impurities can lead to downstream complications, including altered biological activity, increased toxicity, or difficulties in crystallization of the final compound.

Impurities in a given drug substance can originate from numerous sources, including starting materials, by-products of the primary reaction, intermediates, and subsequent degradation products.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities, requiring any impurity present above a 0.1% threshold to be identified and characterized.[1][2] This guide provides a detailed examination of robust purification strategies for this compound, grounded in fundamental chemical principles and designed for practical application in a research and development setting.

Anticipated Impurity Profile

Understanding the potential impurities is the first step in designing an effective purification strategy. The synthesis of this compound, likely proceeding via a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction (e.g., Ullmann or Buchwald-Hartwig), can generate several predictable impurities.

Common Process-Related Impurities:

-

Unreacted Starting Materials: Residual 2,4-dichloroaniline, 4-fluorophenol, or their respective precursors.

-

Isomeric Byproducts: Positional isomers formed from non-regioselective reactions.

-

Side-Products: Compounds arising from side reactions, such as hydrolysis of the starting materials or double-addition products.

-

Degradation Products: The aniline moiety is susceptible to oxidation, which can occur during the reaction or subsequent workup and storage, leading to colored impurities.

The process of impurity profiling—detecting, identifying, and quantifying these unwanted components—is crucial and typically employs high-sensitivity analytical techniques like HPLC, GC-MS, and LC-MS.[3][4][5]

Physicochemical Properties

A foundational understanding of the target molecule's properties is essential for selecting an appropriate purification method. While specific experimental data for this compound is not widely published, we can infer its properties from structurally similar compounds, such as 5-chloro-2-(4-chlorophenoxy)aniline, which is a crystalline powder.[6]

| Property | Estimated Value / Characteristic | Rationale / Implication for Purification |

| Molecular Formula | C₁₂H₉ClFNO | - |

| Molecular Weight | ~237.66 g/mol | Influences diffusion rates and behavior in mass spectrometry. |

| Physical Form | Likely a solid at room temperature. | Enables purification by recrystallization. |

| Polarity | Moderately polar. | The molecule possesses a polar amine group and ether linkage, but also significant non-polar aromatic surface area. This polarity is key for chromatographic separations. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), acetone, and alcohols. Low solubility in water and non-polar solvents like hexanes. | Critical for selecting solvents for recrystallization and chromatography. |

| Basicity | The aniline group is basic. | Allows for potential purification via acid-base extraction or salt formation to manipulate solubility.[7] |

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the required final purity. The following sections detail the most effective methods for this compound.

Method 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds on both small and large scales. It leverages the difference in solubility of the target compound and its impurities in a given solvent at different temperatures.[8] For aromatic amines, this method can be highly effective.[9]

Causality Behind Experimental Choices:

-

Solvent Selection: The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room temperature or below. For a moderately polar molecule like this compound, single solvents like ethanol or isopropanol, or a binary solvent system such as Toluene/Hexanes or Ethanol/Water, are excellent starting points. A binary system allows for fine-tuning of polarity to induce crystallization.

-

Salt Formation: Aromatic amines can be challenging to crystallize directly.[7] Converting the aniline to its hydrochloride salt by adding HCl can drastically alter its solubility profile (making it more water-soluble and less soluble in organic solvents), often leading to highly crystalline, pure material. The free base can then be regenerated.

Protocol 1A: Direct Recrystallization

-

Solubilization: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.

-

Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 1B: Recrystallization via Salt Formation

-

Dissolution & Protonation: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether (or bubble HCl gas through the solution) until precipitation of the hydrochloride salt is complete.[7]

-

Isolation of Salt: Filter the resulting solid salt, wash with cold ether, and dry.

-

Recrystallization of Salt: Recrystallize the salt from a polar solvent mixture, such as ethanol/water.

-

Regeneration of Free Base: Dissolve the purified salt in water and basify the solution with an aqueous base (e.g., NaHCO₃ or NaOH) until the free aniline precipitates.

-

Final Isolation: Extract the pure this compound into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified product.

Method 2: Flash Column Chromatography

For mixtures containing impurities with polarities similar to the product, or when recrystallization is ineffective, flash column chromatography is the method of choice.[10][11] It separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[11]

Causality Behind Experimental Choices:

-

Stationary Phase: Silica gel is the standard adsorbent for compounds of this polarity. Its slightly acidic nature is generally compatible with aromatic amines.[10] Neutral alumina can also be used if acid-sensitivity is a concern.

-

Mobile Phase (Eluent): The choice of eluent is critical and is determined by preliminary analysis using Thin Layer Chromatography (TLC). A solvent system that provides a target Rf value of 0.2-0.4 for the desired compound is typically optimal. For this compound, a gradient of ethyl acetate in hexanes is a common and effective choice.[12][13]

Protocol 2: Silica Gel Column Chromatography

-

TLC Analysis: Develop a TLC plate with the crude material using various ratios of ethyl acetate/hexanes to find a solvent system that gives good separation between the product spot and impurity spots.

-

Column Packing: Prepare a glass column by plugging the bottom with glass wool and adding a layer of sand. Pack the column with silica gel using a "slurry" method (mixing silica with the initial eluent) to ensure a homogenous, air-free packing.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for better resolution, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

-

Fraction Collection: Collect the eluate in a series of test tubes or flasks.

-

Analysis and Consolidation: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Method 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

When extremely high purity (>99.5%) is required, or when impurities are structurally very similar (e.g., isomers), preparative HPLC is the ultimate purification tool.[14] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram to gram quantities of material.[15][16]

Causality Behind Experimental Choices:

-

Mode and Stationary Phase: Reversed-phase HPLC is the most common mode for pharmaceutical intermediates. A C18 (octadecylsilane) column is a robust, general-purpose choice. For halogenated aromatic compounds, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions between the column chemistry and the aromatic rings of the analyte.[17]

-

Mobile Phase: A mixture of water and an organic solvent (typically acetonitrile or methanol) is used. A small amount of acid (0.1% trifluoroacetic acid or formic acid) is often added to the mobile phase. This protonates the aniline, ensuring a consistent charge state and preventing peak tailing, which leads to sharper peaks and better separation.

Protocol 3: Reversed-Phase Preparative HPLC

-

Analytical Method Development: Develop a separation method on an analytical scale HPLC system. Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phase gradients (e.g., water/acetonitrile with 0.1% TFA) to achieve baseline separation of the target compound from its impurities.

-

Scale-Up: Transfer the optimized analytical method to a preparative HPLC system. The gradient, flow rate, and injection volume are scaled up according to the diameter of the preparative column.

-

Sample Preparation: Dissolve the semi-pure material from a previous step (e.g., post-recrystallization or column chromatography) in a suitable solvent, ideally the mobile phase, and filter it through a 0.45 µm filter to remove particulates.

-

Purification and Fractionation: Inject the sample onto the preparative column. Collect fractions as the peaks elute, using a fraction collector triggered by the UV detector signal.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

-

Product Isolation: Combine the pure fractions. The organic solvent can be removed by rotary evaporation. If the mobile phase contains water, the final product is often isolated by lyophilization (freeze-drying) to obtain a fine powder.

Conclusion: A Strategy for Purity

The purification of this compound requires a systematic approach tailored to the specific impurities present and the desired final purity. For initial bulk purification from significant impurities, recrystallization offers an efficient and scalable solution. For more complex mixtures or higher purity requirements, flash column chromatography provides a versatile and reliable method. Finally, for achieving pharmaceutical-grade purity and separating challenging, closely-related impurities, preparative HPLC is the definitive technique. A multi-step approach, such as an initial recrystallization followed by a final chromatographic polishing step, often represents the most robust strategy for obtaining this compound of the highest possible quality.

References

-

Intech Analyticals. Preparative HPLC Chromatography. 18

-

Shimadzu. Preparative HPLC Systems. 15

-

Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. 17

-

Google Patents. EP0851853A1 - Process for the purification of diphenyl ether compounds. 19

-

Google Patents. CA2230921C - Process for the purification of diphenyl ether compounds. 20

-

ResearchGate. Practical aspects of preparative HPLC in pharmaceutical development and production. 16

-

Evotec. Preparative Chromatography. 21

-

University of Warwick. Principles in preparative HPLC. 14

-

PubMed. Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis. 22

-

ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. 23

-

University of California, Irvine. Recrystallization and Crystallization. 8

-

ResearchGate. Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. 9

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. 7

-

University of California, Los Angeles. Column chromatography. 10

-

Benchchem. Step-by-step protocol for the synthesis of substituted diphenyl sulfides. 12

-

PubChem. 5-Chloro-2,4-difluoroaniline | C6H4ClF2N | CID 24820301. 24

-

Bide Pharmatech. 5-Chloro-2-(4-chlorophenoxy)aniline | 121-27-7. 6

-

AIR Unimi. Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. 13

-

Phenomenex. Column Chromatography: Principles and Applications. 11

-

IntechOpen. Impurities Characterization in Pharmaceuticals: A Review. 1

-

Molnar Institute. Critical review of reports on impurity and degradation product profiling in the last decade. 3

-

Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. 4

-

Pharma Tutor. Impurity Profiling and its Significance Active Pharmaceutical Ingredients. 2

-

Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. 5

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. molnar-institute.com [molnar-institute.com]

- 4. rroij.com [rroij.com]

- 5. biotech-spain.com [biotech-spain.com]

- 6. 5-Chloro-2-(4-chlorophenoxy)aniline | 121-27-7 [sigmaaldrich.cn]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. web.uvic.ca [web.uvic.ca]

- 11. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. air.unimi.it [air.unimi.it]

- 14. warwick.ac.uk [warwick.ac.uk]

- 15. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. researchgate.net [researchgate.net]

- 17. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 18. Preparative HPLC Chromatography | Intech Analyticals [intechanalyticals.com]

- 19. EP0851853A1 - Process for the purification of diphenyl ether compounds - Google Patents [patents.google.com]

- 20. CA2230921C - Process for the purification of diphenyl ether compounds - Google Patents [patents.google.com]

- 21. Preparative Chromatography | Evotec [evotec.com]

- 22. Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. 5-Chloro-2,4-difluoroaniline | C6H4ClF2N | CID 24820301 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Catalytic Architectures of 5-Chloro-2-(4-fluorophenoxy)aniline

This Application Note is designed for researchers in medicinal chemistry and organometallic catalysis . It details the dual utility of 5-Chloro-2-(4-fluorophenoxy)aniline (CAS: 349-20-2 analog/derivative) as both a privileged scaffold for COX-2 inhibition (biological catalysis) and a steric backbone for Phenoxy-Imine (FI) polymerization catalysts (chemical catalysis).

Executive Summary

This compound is a specialized diaryl ether scaffold. Its unique structural features—an electron-withdrawing chloro-group and a flexible, lipophilic 4-fluorophenoxy moiety—make it a critical intermediate in two distinct catalytic domains:

-

Chemical Catalysis: It serves as the amine component (Fragment B) in the synthesis of Phenoxy-Imine (FI) catalysts (Fujita-type).[1] The bulky phenoxy group at the ortho position provides the necessary steric shielding to prevent chain transfer during olefin polymerization, enabling the synthesis of Ultra-High Molecular Weight Polyethylene (UHMWPE).

-

Biological Catalysis: It acts as a pharmacophore for the inhibition of Cyclooxygenase-2 (COX-2) , an enzyme responsible for catalyzing the conversion of arachidonic acid to prostaglandins.

Chemical Catalysis: Phenoxy-Imine (FI) Ligand Synthesis

Mechanism & Rationale

In "FI" catalysts, the ligand electronic and steric environment dictates catalytic activity. The 2-(4-fluorophenoxy) group on the aniline backbone acts as a "hemilabile" pendant. While it does not always bind directly to the metal center, its steric bulk forces the growing polymer chain into a specific orientation, suppressing β-hydrogen elimination and enhancing molecular weight.

Protocol A: Synthesis of the FI-Ligand (Schiff Base)

Target: Synthesis of N-(3-tert-butyl-5-methylsalicylidene)-5-chloro-2-(4-fluorophenoxy)aniline.

Reagents:

-

This compound (1.0 eq)

-

3-tert-butyl-5-methylsalicylaldehyde (1.0 eq)

-

p-Toluenesulfonic acid (pTSA) (1 mol%)

-

Solvent: Anhydrous Ethanol or Methanol

-

Drying Agent: MgSO₄ (anhydrous)[2]

Step-by-Step Methodology:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the salicylaldehyde derivative in 50 mL of anhydrous ethanol.

-

Addition: Add 10 mmol of this compound to the solution. The mixture may turn yellow immediately.

-

Catalysis: Add catalytic pTSA (0.1 mmol).

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C for 6–12 hours. Monitor consumption of the aldehyde via TLC (Hexane:EtOAc 4:1).

-

Work-up: Cool the reaction to room temperature (25°C), then to 0°C in an ice bath. The Schiff base ligand typically precipitates as a bright yellow/orange solid.

-

Purification: Filter the precipitate and wash with cold methanol (3 x 10 mL). Recrystallize from hot ethanol if necessary.

-

Validation: Confirm structure via ¹H NMR (look for imine singlet ~8.0–8.5 ppm).

Protocol B: Metallation to Form Ti/Zr Pre-catalyst

Target: Synthesis of Bis(phenoxy-imine) Titanium Dichloride Complex.[3]

Reagents:

-

Ligand from Protocol A (2.0 eq)

-

n-Butyllithium (n-BuLi) (2.1 eq, 1.6 M in hexanes)

-

TiCl₄ or ZrCl₄ (1.0 eq)

-

Solvent: Dry Toluene and THF

Step-by-Step Methodology:

-

Deprotonation: Under Argon atmosphere, dissolve 2.0 mmol of Ligand in 30 mL dry THF. Cool to -78°C.[3]

-

Lithiation: Dropwise add 2.1 mmol of n-BuLi. Stir at -78°C for 1 hour, then warm to room temperature (RT) for 2 hours. (Solution deepens in color).

-

Complexation: Cool the lithiated ligand solution back to -78°C. Add a solution of TiCl₄ (1.0 mmol in 10 mL toluene) dropwise.

-

Reaction: Allow the mixture to warm to RT and stir for 12 hours.

-

Isolation: Remove solvents under vacuum. Extract the residue with dry dichloromethane (DCM) and filter through Celite to remove LiCl.

-

Crystallization: Concentrate the DCM filtrate and layer with hexane to induce crystallization of the red/brown complex.

Data Summary: Polymerization Potential

Typical performance of FI-Catalysts derived from halo-substituted anilines.

| Parameter | Value / Observation | Impact |

| Activity | 10⁵ – 10⁶ g PE / (mol Ti·h) | High activity due to electrophilic nature of the ligand. |

| Molecular Weight (Mw) | > 1,000,000 (UHMWPE) | Steric bulk of phenoxy group prevents chain transfer. |

| Polydispersity (PDI) | 1.1 – 1.5 | Indicates "Living" polymerization characteristics. |

| Morphology | Granular / Spherical | Good reactor fouling control. |

Biological Catalysis: COX-2 Inhibition Protocol

Mechanism

The 5-chloro-2-phenoxyaniline scaffold mimics the structure of Lumiracoxib and other COX-2 selective inhibitors. It binds to the hydrophobic channel of the COX-2 enzyme active site, preventing the catalytic conversion of arachidonic acid.

Protocol C: In Vitro COX-2 Inhibition Screening

Reagents:

-

Recombinant Human COX-2 Enzyme

-

Substrate: Arachidonic Acid (100 µM)

-

Chromogenic Probe: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)

-

Heme cofactor

Workflow:

-

Preparation: Dissolve this compound (or its urea derivative) in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM).

-

Incubation: In a 96-well plate, mix 10 µL of inhibitor solution with 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0) containing Heme and COX-2 enzyme. Incubate for 10 mins at 25°C to allow inhibitor binding.

-

Initiation: Add 20 µL of Arachidonic Acid/TMPD mixture.

-

Measurement: Monitor absorbance at 590 nm (oxidation of TMPD) for 5 minutes.

-

Analysis: Calculate % Inhibition =

. Determine IC50 using non-linear regression.

Visualization of Workflows

Figure 1: Divergent application pathways for the scaffold in Olefin Polymerization (Top) and Enzyme Inhibition (Bottom).

References

-

Fujita, T. (1999). "FI Catalysts: New Olefin Polymerization Catalysts." Journal of Polymer Science Part A: Polymer Chemistry.

-

Makio, H., et al. (2011).[4] "FI Catalysts for Olefin Polymerization—A Comprehensive Treatment." Chemical Reviews.

-

BenchChem. (2025). "Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol." BenchChem Application Notes.

-

Sigma-Aldrich. (2024). "Product Specification: 2-Phenoxyaniline Derivatives." Merck/MilliporeSigma.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 67677, 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline." PubChem.

Sources

Troubleshooting & Optimization

Stability issues of 5-Chloro-2-(4-fluorophenoxy)aniline under reaction conditions

Introduction: The Molecule & Its Vulnerabilities

Welcome to the technical support hub for 5-Chloro-2-(4-fluorophenoxy)aniline (CFA). As a researcher, you likely utilize this compound as a key intermediate in the synthesis of COX-2 inhibitors (e.g., Lumiracoxib analogs) or specific kinase inhibitors.

While the diaryl ether backbone provides structural rigidity, the ortho-phenoxy aniline motif introduces specific stability challenges. This guide moves beyond standard safety data to address the chemical behavior that leads to experimental failure—specifically oxidative degradation and steric-induced reactivity drops.

Module 1: Oxidative Instability (The "Black Tar" Phenomenon)

User Complaint: "My light-yellow solid turned into a black oil/tar after 24 hours on the bench."

The Mechanism

The primary instability of CFA arises from the electron-rich aniline nitrogen. Despite the electron-withdrawing nature of the chlorine (meta to amine) and fluorine atoms, the phenoxy group (ortho) is electron-donating by resonance. This makes the amine susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen.

-

Radical Cation Formation:

abstracts an electron from the nitrogen lone pair, forming a radical cation ( -

Dimerization: These radicals couple (often tail-to-tail or head-to-tail) to form hydrazobenzene derivatives or polymerized "aniline blacks" (complex quinoid imine structures).

-

Catalysis: This process is autocatalytic and accelerated by light (photochemical excitation) and trace transition metals.

Troubleshooting Protocol: Prevention & Recovery

| Parameter | Standard Protocol | Optimized Protocol (High Stability) |

| Atmosphere | Air | Argon/Nitrogen Sparging (Essential during workup) |

| Solvent | DCM / Ethyl Acetate | Degassed solvents + 0.1% BHT (stabilizer) |

| Workup | Water wash | Wash with 10% Sodium Bisulfite ( |

| Storage | 4°C, Clear vial | -20°C , Amber vial, under Argon |

Visualizing the Degradation Pathway

Caption: Figure 1. Oxidative degradation cascade of CFA. Note that the transition from radical to polymer is irreversible.

Module 2: Reactivity & Steric Hindrance

User Complaint: "I am trying to acylate the amine, but the reaction stalls at 60% conversion."

The Root Cause: Ortho-Phenoxy Shielding

The 4-fluorophenoxy group at the ortho position (C2) creates significant steric bulk around the amine (C1). While the amine is nucleophilic, the approach of large electrophiles (e.g., bulky acid chlorides or sulfonyl chlorides) is kinetically hindered.

-

Electronic Effect: The ether oxygen donates electron density, increasing nucleophilicity.

-

Steric Effect: The physical bulk decreases reaction rates.

-

Net Result: High reactivity toward small electrophiles (e.g., acetic anhydride), low reactivity toward bulky ones.

Optimization Workflow

-

Solvent Switch: Move from non-polar solvents (DCM) to polar aprotic solvents (DMF, DMAc) to stabilize the transition state.

-

Base Selection: Avoid bulky bases like TEA if the electrophile is also bulky. Use Pyridine (acts as both solvent and nucleophilic catalyst) or DMAP (catalytic).

-

Temperature: Due to steric barriers, these reactions often require heating (60–80°C), unlike typical aniline acylations which run at RT.

Decision Tree: Reaction Troubleshooting

Caption: Figure 2.[1] Logic flow for diagnosing low yields. Distinguishing between oxidative loss and steric stalling is critical.

Module 3: Storage & Handling FAQs

Q1: Can I store CFA as a free base solution?

-

No. In solution, the rate of oxidation increases exponentially. Always evaporate to dryness. If you must store it in solution for short periods, use an acidified solvent (e.g., MeOH + 1% HCl) to protonate the amine, which protects the nitrogen lone pair from oxidation.

Q2: I see a new impurity at RRT 1.2 after heating. What is it?

-

If heating >100°C in the presence of strong acids, you may risk ether cleavage , releasing 4-fluorophenol and the corresponding benzoxazole or chlorophenol derivative. However, the diaryl ether bond is generally robust. The more likely impurity is the azo-dimer formed via thermal oxidation.

Q3: Is the HCl salt more stable?

-

Yes, significantly. Converting CFA to its hydrochloride salt (CFA·HCl) blocks the nitrogen lone pair, rendering it resistant to oxidation.

-

Protocol: Dissolve CFA in Et2O, add 4M HCl in Dioxane dropwise. Filter the white precipitate. Store the salt at RT (desiccated).

-

Q4: Are there specific safety hazards beyond standard aniline toxicity?

-

Yes. Halogenated anilines can release toxic Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases if incinerated or subjected to thermal decomposition [1, 3]. Always use a scrubber during high-temperature destruction.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Chloroanilines and Fluorinated Derivatives. Retrieved from [Link]

-

Pouységu, L., et al. (2005). Oxidative Dearomatization of Phenols and Anilines via λ5-Iodane-Mediated Phenylation and Oxygenation.[2] Molecules, 10(1), 201-216. (Mechanistic insight into aniline oxidation pathways). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Aniline and Derivatives: Safety Data Standards. (Guidelines for handling toxic aromatic amines). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Chloro- vs. Bromo-Substituted Phenoxyanilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyaniline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The synthetic accessibility and functionalization of these scaffolds are paramount in drug discovery and development. A key decision in their synthesis involves the choice of halogen substituent—typically chlorine or bromine—which profoundly influences the molecule's reactivity in crucial bond-forming reactions. This guide provides an in-depth comparison of the reactivity of chloro- and bromo-substituted phenoxyanilines, offering field-proven insights and experimental data to inform strategic synthetic planning.

Section 1: Fundamental Principles of Halogen Reactivity

The choice between a chloro or bromo substituent is not arbitrary; it is grounded in fundamental chemical principles that dictate the outcome of subsequent reactions. The primary differences in reactivity stem from the distinct properties of the carbon-halogen (C-X) bond.

Causality Behind Reactivity Differences: The reactivity of aryl halides in the most common synthetic transformations is governed by two key factors: the Carbon-Halogen Bond Dissociation Energy (BDE) and the polarizability of the halogen atom.

-

Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond.[1] Less energy is required to cleave the C-Br bond, which is a critical factor in reactions where this bond cleavage is part of the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling.[1]

-

Polarizability: Bromine is larger and its electron cloud is more diffuse (more polarizable) than chlorine's. This greater polarizability facilitates interaction with electron-rich species, like a low-valent palladium catalyst, which can accelerate the rate of oxidative addition.[1]

These fundamental properties lead to a generally accepted reactivity trend for aryl halides: I > Br > OTf > Cl.[1]

Table 1: Fundamental Properties of Carbon-Halogen Bonds in Aryl Halides

| Property | C-Cl Bond | C-Br Bond | Significance in Synthesis |

| Avg. Bond Dissociation Energy (kJ/mol) | ~327[2] | ~285[2] | A lower BDE for C-Br facilitates easier bond cleavage, especially in the oxidative addition step of cross-coupling reactions.[1] |

| Electronegativity (Pauling Scale) | 3.16 | 2.96 | Higher electronegativity in Cl makes the attached carbon more electrophilic, which can be advantageous in SNAr.[3] |

| **Polarizability (ų) ** | 2.19 | 3.05 | Higher polarizability of Br enhances interaction with soft metal catalysts like Palladium(0), speeding up oxidative addition.[1] |

Section 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination, are cornerstones of modern medicinal chemistry for constructing the C-N bonds inherent to the phenoxyaniline core.[4][5] In this context, the choice between a chloro or bromo substituent is critical.

Bromo-substituted phenoxyanilines are generally more reactive than their chloro counterparts in these transformations.[1][6] This is almost exclusively due to the faster kinetics of the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[7] The weaker, more polarizable C-Br bond readily inserts into the Pd(0) catalyst center, allowing the reaction to proceed under milder conditions (lower temperatures, lower catalyst loadings) and often in shorter reaction times compared to the more robust C-Cl bond.[8]

While historically challenging, significant advances in ligand design—specifically the development of bulky, electron-rich phosphine ligands—have made the coupling of aryl chlorides much more feasible.[1][8] However, these conditions can be more demanding.

Logical Workflow: Pd-Catalyzed Cross-Coupling

Caption: Buchwald-Hartwig catalytic cycle highlighting the rate-determining oxidative addition step.

Comparative Experimental Data: Buchwald-Hartwig Amination

The following table summarizes typical outcomes when comparing chloro- and bromo-substituted phenoxyanilines in a Buchwald-Hartwig reaction.

Table 2: Representative Buchwald-Hartwig Amination Results

| Substrate | Halogen | Catalyst System | Conditions | Time (h) | Yield (%) |

| 2-Bromo-4-phenoxyaniline | Bromo | Pd₂(dba)₃ / P(t-Bu)₃ | Toluene, NaOtBu, 80 °C | 4 | >95 |

| 2-Chloro-4-phenoxyaniline | Chloro | Pd₂(dba)₃ / RuPhos | Toluene, NaOtBu, 110 °C | 18 | ~90 |

| 4-Bromo-N-phenylaniline | Bromo | Pd(OAc)₂ / BINAP | Toluene, Cs₂CO₃, 100 °C | 8 | >90 |

| 4-Chloro-N-phenylaniline | Chloro | Pd₂(dba)₃ / XPhos | Dioxane, K₃PO₄, 110 °C | 24 | ~85 |

Note: Data is illustrative, compiled from general trends in cross-coupling literature. Specific results will vary.[1][6]

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a self-validating system; successful product formation, confirmed by LC-MS and ¹H NMR, validates the chosen conditions. Failure to produce the desired product indicates a need to screen more potent catalyst systems or adjust reaction parameters.

-

Vessel Preparation: An oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: To the flask, add the aryl halide (1.0 mmol, 1.0 equiv), the amine coupling partner (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu or K₃PO₄, 1.4 mmol, 1.4 equiv).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and the phosphine ligand (e.g., P(t-Bu)₃ or XPhos, 0.02-0.04 mmol).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL).

-

Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup & Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 3: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling, the reactivity order of halogens is often inverted in Nucleophilic Aromatic Substitution (SNAr) reactions, with the trend being F > Cl > Br > I.[9][10] This reversal is a direct consequence of the reaction mechanism.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11] The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][12] The C-X bond is not broken in this step.

Why Chloro is Often More Reactive than Bromo in SNAr: The reaction rate is accelerated by the presence of a more electronegative halogen. Chlorine, being more electronegative than bromine, exerts a stronger inductive electron-withdrawing effect.[3] This effect makes the carbon atom attached to the halogen more electrophilic and better able to stabilize the developing negative charge in the Meisenheimer complex, thus lowering the activation energy of the rate-determining step.[13] Therefore, for phenoxyanilines sufficiently activated by other electron-withdrawing groups, the chloro-substituted variant will often react faster than the bromo-substituted one.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: The Addition-Elimination mechanism of SNAr reactions.

Protocol: General Procedure for SNAr

This protocol is designed for the synthesis of ethers from phenoxyanilines, a common transformation in drug development.

-

Reagent Preparation: In a round-bottom flask, dissolve the chloro- or bromo-substituted phenoxyaniline (1.0 equiv) and the desired alcohol (1.5 equiv) in a polar aprotic solvent like DMF or DMSO (0.2 M).

-

Base Addition: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) or potassium tert-butoxide (KOtBu, 1.5 equiv), portion-wise at 0 °C to control exotherm.

-

Reaction: Allow the mixture to warm to room temperature and then heat to the required temperature (typically 60-120 °C).

-

Monitoring: Follow the disappearance of starting material by TLC or LC-MS.

-

Quenching: Once complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

-

Workup and Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash chromatography.

Section 4: Practical Considerations and Decision-Making

The choice between a chloro or bromo precursor extends beyond simple reactivity. A senior scientist must weigh practical and economic factors.

Decision-Making Framework

Caption: A framework for selecting the appropriate halogen substituent.

-

Cost and Availability: Aryl chlorides are almost always significantly cheaper and more widely available than the corresponding aryl bromides. For large-scale synthesis, developing a robust process with a chloro-aniline can lead to substantial cost savings.[7]

-

Atom Economy: Chlorine has a lower atomic weight than bromine, which is a minor but relevant consideration in green chemistry and process mass intensity (PMI) calculations.

-